

In-Depth Technical Guide: N-(6-formylpyridin-2-yl)pivalamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-(6-FORMYL PYRIDIN-2-YL)PIVALAMIDE

Cat. No.: B1336399

[Get Quote](#)

CAS Number: 372948-82-8

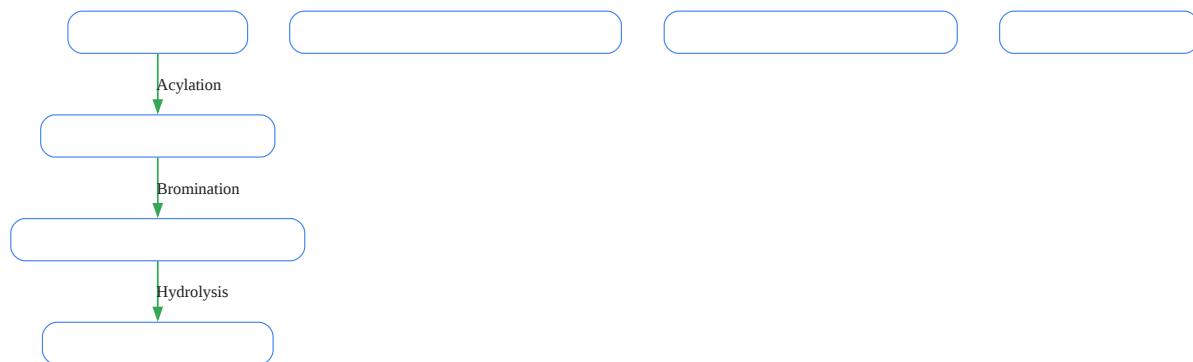
Disclaimer: This document provides a comprehensive technical overview of **N-(6-formylpyridin-2-yl)pivalamide**. It is important to note that while the synthesis and chemical properties are based on established principles, specific experimental data such as reaction yields, purity, and comprehensive characterization for this compound are not extensively available in peer-reviewed literature. The experimental protocols provided are representative examples based on standard organic chemistry methodologies for analogous compounds. Researchers should use this guide as a reference and optimize conditions as necessary.

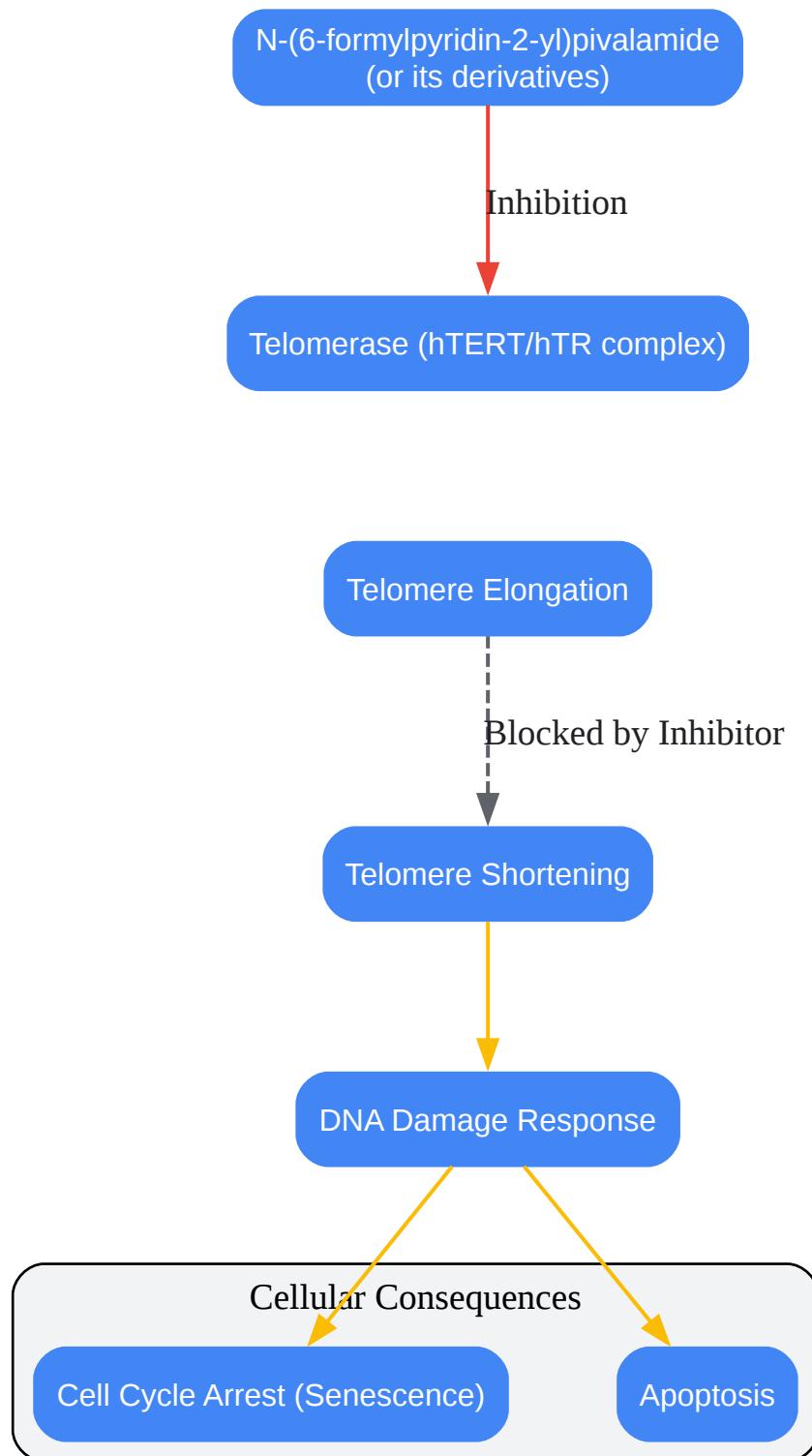
Core Compound Properties

N-(6-formylpyridin-2-yl)pivalamide is a pyridine derivative with potential applications in medicinal chemistry and materials science. Its structure incorporates a reactive aldehyde group and a pivalamide-protected amine on a pyridine scaffold, making it a versatile intermediate for further chemical modifications.

Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	372948-82-8	Publicly available chemical databases
Molecular Formula	C ₁₁ H ₁₄ N ₂ O ₂	ChemicalBook[1]
Molecular Weight	206.24 g/mol	ChemicalBook[1]
Boiling Point	387.3 ± 27.0 °C (Predicted)	ChemicalBook[1]
Density	1.165 ± 0.06 g/cm ³ (Predicted)	ChemicalBook[1]
pKa	13.46 ± 0.70 (Predicted)	ChemicalBook[1]
InChI Key	DRJJATMNDDRQOM-UHFFFAOYSA-N	Benchchem[2]


Table 2: Expected Spectroscopic Characterization


Technique	Expected Features
¹ H NMR	Signals corresponding to the pivaloyl group (tert-butyl singlet), aromatic pyridine protons, an aldehyde proton (downfield singlet), and an amide N-H proton.
¹³ C NMR	Resonances for the pivaloyl carbonyl and quaternary carbons, pyridine ring carbons (including the carbon of the formyl group), and the aldehyde carbonyl carbon.
IR Spectroscopy	Characteristic absorption bands for the N-H stretch, C-H stretches (aliphatic and aromatic), a sharp C=O stretch for the aldehyde, a C=O stretch for the amide, and C=N/C=C stretches of the pyridine ring.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Synthesis and Experimental Protocols

The primary synthetic route to **N-(6-formylpyridin-2-yl)pivalamide** involves a two-step process starting from 2-amino-6-methylpyridine. The first step is the protection of the amino group with pivaloyl chloride, followed by the oxidation of the methyl group to an aldehyde.

Synthetic Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-(6-FORMYLPYRIDIN-2-YL)PIVALAMIDE | 372948-82-8 [m.chemicalbook.com]
- 2. N-(6-FORMYLPYRIDIN-2-YL)PIVALAMIDE | 372948-82-8 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: N-(6-formylpyridin-2-yl)pivalamide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1336399#n-6-formylpyridin-2-yl-pivalamide-cas-number-372948-82-8>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com